2-Hydroxy-6-oxonona-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-oxonona-2,4-dienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is nona-2,4-dienoic acid carrying hydroxy and oxo substituents at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is a 6-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxo-nona-2,4-dienoate.
Scientific Research Applications
Metabolic Degradation of Aromatic Compounds :
- 2-Hydroxy-6-oxonona-2,4-dienoic acid is identified as a metabolic byproduct in the degradation of biphenyl by Pseudomonas putida, indicating its role in the breakdown of aromatic compounds in bacteria (Catelani et al., 1973).
- The compound also appears as a meta-cleavage product during the microbial degradation of carbazole, highlighting its relevance in the biodegradation pathways of specific pollutants (Riddle et al., 2003).
Structural and Physicochemical Properties :
- Research focusing on the structure and properties of this compound provides insights into its physicochemical characteristics, which are crucial for understanding its behavior in various biochemical pathways (Catelani & Colombi, 1974).
Role in Cholesterol Metabolism :
- This compound is implicated in the cholesterol metabolism of Mycobacterium tuberculosis, indicating its potential relevance in the survival and pathogenicity of this bacterium (Lack et al., 2009).
Enzymatic Mechanisms and Catalysis :
- Studies have explored the enzymatic mechanisms involving this compound, providing insight into the roles of various enzymes in the degradation of complex organic compounds (Horsman et al., 2006).
Biodegradation of Pollutants :
- The compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), with certain bacterial strains capable of transforming PCBs into less harmful products, where this compound serves as an intermediate (Tu et al., 2011).
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6- |
InChI Key |
XUNCLPUITPERRV-GMWFMGJWSA-N |
Isomeric SMILES |
CCCC(=O)/C=C/C=C(/C(=O)O)\O |
Canonical SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.